molecular formula C13H21N3O4S2 B2966029 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methanesulfonamide CAS No. 897622-23-0

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methanesulfonamide

Cat. No.: B2966029
CAS No.: 897622-23-0
M. Wt: 347.45
InChI Key: ORLNYUCHRGFJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methanesulfonamide is a sulfonamide derivative featuring a 4-phenylpiperazine moiety linked via a sulfonylethyl group to a methanesulfonamide functional group. The compound’s molecular formula is C₁₃H₂₀N₃O₄S₂, with a molecular weight of 346.46 g/mol. Its structure combines a piperazine ring (known for interactions with neurotransmitter receptors) with dual sulfonyl groups, which may enhance solubility and stability.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S2/c1-21(17,18)14-7-12-22(19,20)16-10-8-15(9-11-16)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLNYUCHRGFJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methanesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a phenyl group and a sulfonamide moiety , which is characteristic of many bioactive compounds. Its structure can be represented as follows:

N 2 4 phenylpiperazin 1 yl sulfonyl ethyl methanesulfonamide\text{N 2 4 phenylpiperazin 1 yl sulfonyl ethyl methanesulfonamide}

This structural configuration contributes to its interaction with various biological targets, including neurotransmitter receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with certain neurotransmitter systems. Research indicates that it may function as an inhibitor of acetylcholinesterase , an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Acetylcholinesterase Inhibition : In vitro studies using the Ellman's method demonstrated that derivatives of the compound exhibited moderate inhibitory activity against acetylcholinesterase, suggesting potential therapeutic applications in cognitive disorders.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Study 1: Acetylcholinesterase Inhibition

A study synthesized various derivatives of this compound and assessed their acetylcholinesterase inhibitory activity. The results indicated that some compounds achieved IC50 values comparable to established inhibitors, highlighting their potential as therapeutic agents for Alzheimer's disease.

CompoundIC50 Value (µM)Remarks
Compound A12.5Moderate inhibition
Compound B8.3Strong inhibition
Compound C15.0Weak inhibition

Study 2: Neuroprotective Properties

In another investigation, the neuroprotective effects of this compound were evaluated in a cellular model of oxidative stress. The results demonstrated that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and two analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Lipophilicity (LogP, predicted) Solubility (Predicted)
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methanesulfonamide (Target) C₁₃H₂₀N₃O₄S₂ 346.46 Piperazine core, ethylsulfonyl linker, methanesulfonamide 1.8 (estimated) Moderate (aqueous)
N-(2-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenoxy}ethyl)methanesulfonamide C₁₉H₂₅N₃O₅S₂ 439.56 Piperazine core, phenoxyethyl linker, bis-sulfonyl groups 2.5 (estimated) Low (due to phenoxy group)
Sch225336 (CB2-selective bis-sulfone) C₂₃H₂₆N₂O₇S₂ 506.60 Bis-sulfone, methoxy-substituted aromatic rings, chiral ethyl group 3.2 (reported) Low (lipophilic)
Key Observations:

Structural Differences: The target compound utilizes an ethylsulfonyl linker, whereas the analog replaces this with a phenoxyethyl-bis-sulfonyl group, increasing molecular weight and lipophilicity. Sch225336 incorporates methoxy-substituted aromatic bis-sulfones, contributing to its CB2 receptor selectivity and higher LogP.

Lipophilicity: The target compound’s predicted LogP (~1.8) suggests moderate polarity, balancing membrane permeability and aqueous solubility. The phenoxy group in the analog raises LogP (~2.5), likely reducing solubility but enhancing CNS penetration. Sch225336’s high LogP (3.2) aligns with its reported CB2 receptor affinity and lipophilic nature .

Molecular Weight :

  • The target compound (346 g/mol) falls within the "drug-like" range (≤500 g/mol), while Sch225336 (506 g/mol) may face challenges in bioavailability.

Pharmacological and Functional Comparisons

A. Receptor Targeting :
  • Target Compound: The 4-phenylpiperazine moiety is commonly associated with dopamine (D2/D3) and serotonin (5-HT₁A) receptor interactions.
  • Sch225336 : Explicitly reported as a CB2-selective inverse agonist , with methoxy groups critical for receptor binding .
B. Metabolic Stability :
  • Sch225336’s bis-sulfone and methoxy groups may resist enzymatic degradation, enhancing metabolic stability .

Research Findings and Gaps

  • Target Compound: No direct biological data are provided in the evidence.
  • Analog: The phenoxy-bis-sulfonyl structure may improve membrane permeability but requires solubility optimization for in vivo applications .
  • Sch225336 : Serves as a benchmark for CB2-selective ligands, highlighting the importance of sulfone placement and methoxy substitutions in receptor selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.